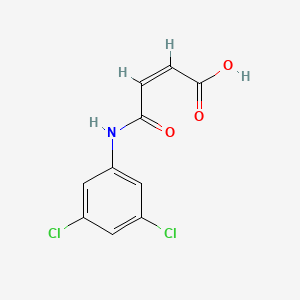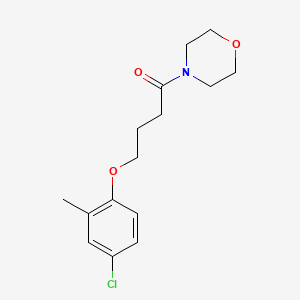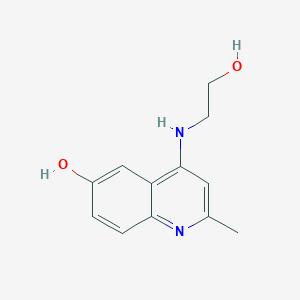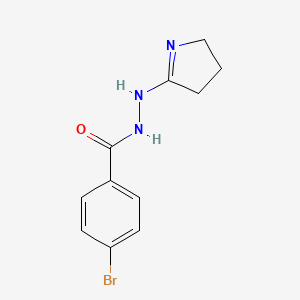
N-(3,5-二氯苯基)马来酰胺酸
描述
N-(3,5-Dichlorophenyl)maleamic acid: is an organic compound with the molecular formula C10H7Cl2NO3. It is a derivative of maleamic acid, where the maleamic acid moiety is substituted with a 3,5-dichlorophenyl group.
科学研究应用
N-(3,5-Dichlorophenyl)maleamic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the development of advanced materials, including polymers and coatings.
准备方法
Synthetic Routes and Reaction Conditions: N-(3,5-Dichlorophenyl)maleamic acid can be synthesized through a reaction between maleic anhydride and 3,5-dichloroaniline. The reaction typically involves the following steps:
Dissolution of maleic anhydride: in an appropriate solvent such as tetrahydrofuran.
Addition of 3,5-dichloroaniline: to the solution.
Stirring the reaction mixture: at room temperature or slightly elevated temperatures to facilitate the reaction.
Isolation and purification: of the product through recrystallization or other suitable methods.
Industrial Production Methods: While specific industrial production methods for N-(3,5-Dichlorophenyl)maleamic acid are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or chromatography .
化学反应分析
Types of Reactions: N-(3,5-Dichlorophenyl)maleamic acid can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro groups on the phenyl ring.
Addition Reactions: The double bond in the maleamic acid moiety can undergo addition reactions with suitable reagents.
Hydrolysis: The amide bond in N-(3,5-Dichlorophenyl)maleamic acid can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under mild conditions.
Addition Reactions: Reagents like hydrogen bromide or hydrogen chloride can be used to add across the double bond.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.
Major Products:
Substitution Reactions: Products include substituted derivatives where the chloro groups are replaced by other nucleophiles.
Addition Reactions: Products include halogenated derivatives of the original compound.
Hydrolysis: Products include the corresponding carboxylic acids and amines.
作用机制
The mechanism of action of N-(3,5-Dichlorophenyl)maleamic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity.
Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
相似化合物的比较
N-(3,5-Dichlorophenyl)maleamic acid can be compared with other similar compounds, such as:
N-(2,5-Dichlorophenyl)maleamic acid: Similar in structure but with different substitution patterns on the phenyl ring, leading to variations in reactivity and properties.
N-Phenylmaleamic acid: Lacks the chloro substituents, resulting in different chemical behavior and applications.
N-(3,5-Dichlorophenyl)maleimide: A related compound with an imide group instead of an amide, exhibiting different reactivity and uses.
N-(3,5-Dichlorophenyl)maleamic acid stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
(Z)-4-(3,5-dichloroanilino)-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO3/c11-6-3-7(12)5-8(4-6)13-9(14)1-2-10(15)16/h1-5H,(H,13,14)(H,15,16)/b2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCIVHVKWOTWES-UPHRSURJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)NC(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1Cl)Cl)NC(=O)/C=C\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55198-61-3 | |
| Record name | N-(3,5-Dichlorophenyl)maleamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055198613 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of N-(3,5-Dichlorophenyl)maleamic acid and are there any notable intermolecular interactions?
A1: N-(3,5-Dichlorophenyl)maleamic acid (C10H7Cl2NO3) crystallizes with four independent molecules in the asymmetric unit []. These molecules are connected through N—H⋯O hydrogen bonds. Additionally, each molecule exhibits a short intramolecular O—H⋯O hydrogen bond within the maleamic acid unit, contributing to its structural stability. Furthermore, C—Cl⋯O=C contacts are observed in the crystal structure, further linking the molecules into networks [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![4,5-Dichloro-2-[2-[2,5-dimethyl-1-(2,2,2-trifluoroethyl)-3-pyrrolyl]-2-oxoethyl]-3-pyridazinone](/img/structure/B1227226.png)
![(E)-3-(5-bromofuran-2-yl)-N-[(4-methylphenyl)methyl]prop-2-enamide](/img/structure/B1227227.png)
![4-Ethyl-14-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10,12,14-tetraene](/img/structure/B1227234.png)
![1-[2-Hydroxy-3-[4-(2-methylbutan-2-yl)phenoxy]propyl]-4-piperidinecarboxylic acid ethyl ester](/img/structure/B1227238.png)

![N-[2,5-diethoxy-4-[[(2-furanylmethylamino)-sulfanylidenemethyl]amino]phenyl]-2-furancarboxamide](/img/structure/B1227240.png)
![2-[3-[3-(2-Hydroxyethyl)-2-phenylimino-4-thiazolyl]phenyl]isoindole-1,3-dione](/img/structure/B1227241.png)

